molecular formula C8H6BrNO B13941643 4-Methyl-5-bromo-2-hydroxybenzonitrile

4-Methyl-5-bromo-2-hydroxybenzonitrile

Cat. No.: B13941643
M. Wt: 212.04 g/mol
InChI Key: TYLWGQOYOPWHQE-UHFFFAOYSA-N
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Description

4-Methyl-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, featuring a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 4th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-bromo-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the bromination of 4-methyl-2-hydroxybenzonitrile. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.

Another method involves the nitrile formation from a suitable precursor, such as 4-methyl-5-bromo-2-hydroxybenzaldehyde, through a dehydration reaction using reagents like hydroxylamine hydrochloride and a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitrile formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-bromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

Major Products

The major products formed from these reactions include substituted benzonitriles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-5-bromo-2-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-bromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-bromo-2-hydroxybenzonitrile is unique due to the combination of the methyl, bromine, and hydroxyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-bromo-2-hydroxy-4-methylbenzonitrile

InChI

InChI=1S/C8H6BrNO/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3,11H,1H3

InChI Key

TYLWGQOYOPWHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)O

Origin of Product

United States

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